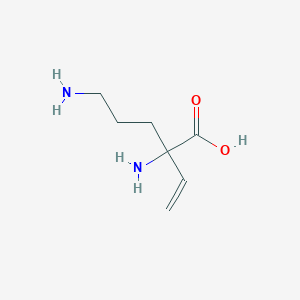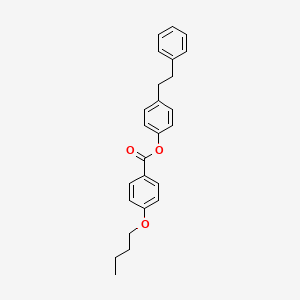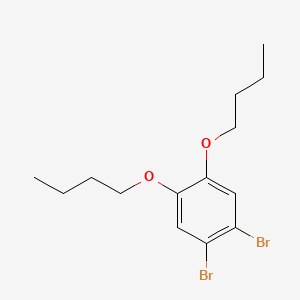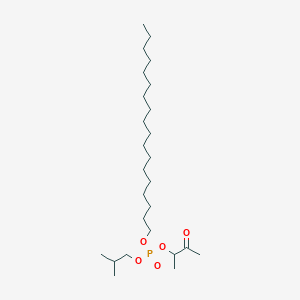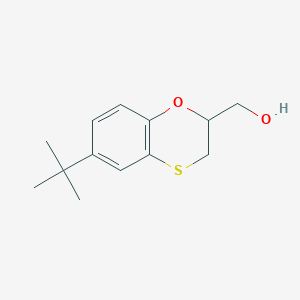
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol is a chemical compound that belongs to the class of benzoxathiin derivatives. This compound is characterized by the presence of a benzoxathiin ring system, which includes both oxygen and sulfur atoms, and a methanol group attached to the second carbon of the dihydrobenzoxathiin ring. The tert-butyl group at the sixth position provides steric hindrance, influencing the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . This reaction forms the benzoxathiin ring system. The subsequent introduction of the methanol group can be achieved through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the methanol position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted benzoxathiin derivatives.
Applications De Recherche Scientifique
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The presence of the benzoxathiin ring system and the methanol group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzoxathiin: Lacks the tert-butyl and methanol groups, resulting in different reactivity and applications.
6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin: Similar structure but without the methanol group.
2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol: Lacks the tert-butyl group, affecting its steric properties.
Uniqueness
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol is unique due to the combination of the tert-butyl group and the methanol group, which provides distinct steric and electronic properties
Propriétés
Numéro CAS |
113769-02-1 |
|---|---|
Formule moléculaire |
C13H18O2S |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
(6-tert-butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol |
InChI |
InChI=1S/C13H18O2S/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(7-14)15-11/h4-6,10,14H,7-8H2,1-3H3 |
Clé InChI |
KMHKHMBLAOUIJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)OC(CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
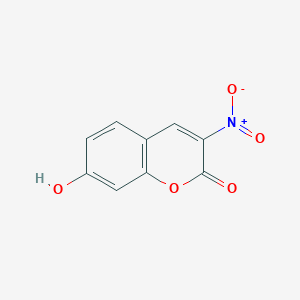
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

